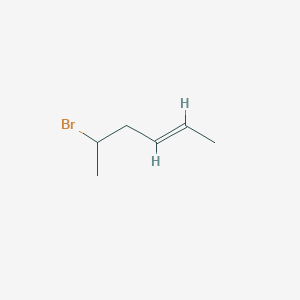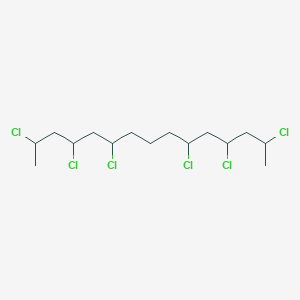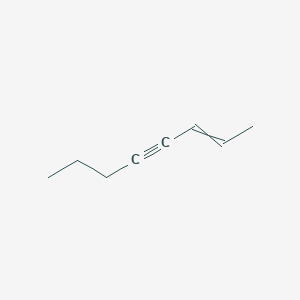![molecular formula C7H14ClNO2 B1166104 Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- CAS No. 100402-48-0](/img/new.no-structure.jpg)
Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate anhydrides with aromatic amines, followed by cyclization and functionalization steps. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
化学反应分析
Types of Reactions
Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable structure and reactivity make it an ideal candidate for creating new materials with desired electronic properties .
Biology
In biological research, derivatives of this compound are explored for their potential as fluorescent probes and imaging agents due to their strong fluorescence and stability .
Medicine
In medicine, the compound’s derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents, particularly in targeting specific cellular pathways .
Industry
Industrially, this compound is valuable in the development of organic semiconductors, photovoltaic cells, and other optoelectronic devices. Its ability to accept electrons efficiently makes it a key component in these technologies .
作用机制
The mechanism by which Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer processes, which are crucial in many chemical and biological systems. It can interact with various enzymes and receptors, modulating their activity and influencing cellular functions .
相似化合物的比较
Similar Compounds
Perylene bisimides: These compounds share a similar core structure and are also used in optoelectronic applications.
Naphthalene diimides: Known for their electron-accepting properties, these compounds are used in similar applications but differ in their structural framework.
Anthraquinones: These compounds have a similar aromatic structure but differ in their functional groups and reactivity.
Uniqueness
Its unique structure allows for versatile modifications, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
100402-48-0 |
|---|---|
分子式 |
C7H14ClNO2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





